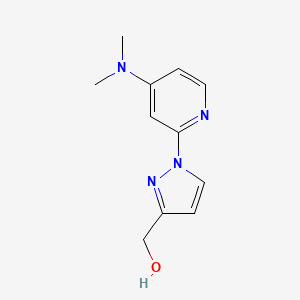

(1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol

Description

Historical Context and Discovery

The development of this compound emerges from the rich historical foundation of pyrazole chemistry, which traces its origins to the late 19th century when pyrazole was first discovered through the decarboxylation of 3,4,5-tricarboxylic acid. The systematic exploration of pyrazole derivatives gained significant momentum throughout the 20th century as researchers recognized the extraordinary versatility of these five-membered heterocyclic compounds. The incorporation of dimethylaminopyridine functionality into pyrazole structures represents a more recent advancement in synthetic chemistry, reflecting the ongoing evolution of heterocyclic design strategies. This particular compound, bearing the Chemical Abstracts Service number 1449117-30-9, exemplifies the modern approach to creating structurally complex molecules that combine multiple pharmacologically relevant moieties.

The emergence of this compound in the research literature coincides with the broader recognition of pyrazole derivatives as important scaffolds in medicinal chemistry. The systematic development of pyrazole-containing compounds has been driven by their demonstrated biological activities and their ability to serve as versatile synthetic intermediates. The specific combination of the dimethylaminopyridine unit with the pyrazole ring system in this molecule represents a strategic approach to molecular design that leverages the known properties of both heterocyclic systems. The compound has been catalogued in major chemical databases and is available through specialized chemical suppliers, indicating its recognition within the research community.

Significance in Heterocyclic Chemistry

The structural architecture of this compound embodies several fundamental principles of heterocyclic chemistry that contribute to its significance within this field. The pyrazole ring system, consisting of a five-membered aromatic ring with two adjacent nitrogen atoms, exhibits amphoteric properties that make it capable of acting as both an acid and a base. This dual character arises from the presence of both a pyrrole-like nitrogen atom that can donate protons and a pyridine-like nitrogen atom that can accept protons. The methanol substituent at the 3-position of the pyrazole ring introduces additional functionality through its hydroxyl group, which can participate in hydrogen bonding interactions and serve as a site for further chemical modifications.

The dimethylaminopyridine component of the molecule adds another layer of chemical complexity and functionality. As demonstrated in related compounds, 4-dimethylaminopyridine exhibits enhanced basicity compared to pyridine due to resonance stabilization from the dimethylamino substituent. This increased basicity has made dimethylaminopyridine derivatives valuable as nucleophilic catalysts in various organic transformations, including esterifications with anhydrides, hydrosilylations, and tritylation reactions. The integration of this moiety into the larger molecular framework of the target compound suggests potential applications in catalytic processes or as a ligand in coordination chemistry.

| Structural Component | Chemical Properties | Functional Significance |

|---|---|---|

| Pyrazole Ring | Amphoteric, aromatic | Proton donor/acceptor capability |

| Dimethylaminopyridine | Enhanced basicity | Nucleophilic catalysis potential |

| Methanol Group | Hydrogen bonding | Derivatization site |

| Overall Structure | Bicyclic heterocycle | Multiple interaction modes |

Overview of Research Landscape

The contemporary research landscape surrounding this compound is situated within the broader context of pyrazole chemistry, which has experienced remarkable growth in recent years. Comprehensive reviews of pyrazole synthesis and biological activities indicate that this field has been particularly active between 2018 and 2021, with researchers exploring diverse synthetic approaches and applications. The development of novel synthetic methodologies for pyrazole derivatives has encompassed various strategies, including dipolar cycloadditions, reactions with hydrazones, and metal-catalyzed transformations. These advances have expanded the toolkit available for synthesizing complex pyrazole-containing molecules like the target compound.

Recent synthetic developments in pyrazole chemistry have demonstrated the utility of various reaction conditions and catalytic systems for constructing substituted pyrazole rings. For example, researchers have reported the use of copper-catalyzed aerobic cyclization processes for synthesizing pyrazole derivatives from β and γ-unsaturated hydrazones, with oxygen serving as the terminal oxidant. Other notable approaches include iodine-catalyzed reactions of aldehyde hydrazones with electron-deficient olefins and thermally activated cycloaddition reactions that produce pyrazole derivatives with excellent yields. These methodological advances provide the foundation for accessing complex structures such as this compound.

The research interest in pyrazole derivatives extends beyond synthetic methodology to encompass their biological and pharmacological properties. Studies have documented the broad spectrum of biological activities exhibited by pyrazole compounds, including antidiabetic, antibacterial, antioxidant, analgesic, anticancer, antiviral, and antituberculosis properties. This diverse range of biological activities has motivated continued investigation into structure-activity relationships and the development of new therapeutic agents based on pyrazole scaffolds. The incorporation of dimethylaminopyridine functionality into pyrazole structures, as exemplified by the target compound, represents a strategic approach to potentially enhancing or modifying these biological properties.

The computational chemistry aspect of pyrazole research has become increasingly important for understanding the electronic and structural properties of these compounds. Advanced computational approaches have proven efficient and accurate for predicting and understanding the properties of novel synthesized organic molecules, particularly in relation to their biological activities. These studies help elucidate the influence of different substituent groups on molecular properties and guide the rational design of new compounds. For this compound, such computational analyses could provide valuable insights into its electronic structure, molecular interactions, and potential reactivity patterns.

Properties

IUPAC Name |

[1-[4-(dimethylamino)pyridin-2-yl]pyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-14(2)10-3-5-12-11(7-10)15-6-4-9(8-16)13-15/h3-7,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJASUCPKIMEIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)N2C=CC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Given its structure, it’s plausible that it could interact with its targets through hydrogen bonding or ionic interactions.

Pharmacokinetics

Its bioavailability, half-life, and other pharmacokinetic parameters remain unknown.

Biological Activity

The compound (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol, also known by its CAS number 1449117-30-9, is a pyridine-pyrazole hybrid that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dimethylamino group attached to a pyridine ring and a pyrazole moiety, which is crucial for its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance, a review on aminopyrazole-based compounds indicated that modifications at specific positions on the pyrazole ring can enhance anticancer properties against various cell lines, including liver and cervical cancer cells. The compound exhibited IC50 values in the low micromolar range against these cancer types, suggesting significant antiproliferative effects .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce inflammation in glial cells. Specifically, it was shown to mitigate LPS-induced inflammation in BV-2 cells and glutamate-induced oxidative stress in HT-22 cells. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases .

3. Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Research indicates that pyrazole derivatives can scavenge free radicals and reduce oxidative stress markers in cellular models. This property is particularly important for developing treatments for diseases associated with oxidative damage .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism, thereby reducing lactate production in cancer cells .

- Modulation of Signaling Pathways : It appears to influence pathways associated with inflammation and cell survival, potentially through the modulation of NF-kB signaling and other related pathways .

Case Studies

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, aminopyrazole derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar pyrazole derivatives have been evaluated for their effectiveness against a range of bacterial strains, demonstrating inhibition of growth and biofilm formation . This aspect is crucial in addressing antibiotic resistance.

Neuropharmacological Effects

Studies on related compounds indicate that pyrazole derivatives can exhibit neuroprotective effects. For example, some aminopyrazoles have been tested for anticonvulsant properties, showing efficacy in models of epilepsy . The presence of the dimethylamino group may enhance central nervous system penetration, making it a candidate for further investigation in neuropharmacology.

Anti-inflammatory Activity

Inflammation-related diseases can benefit from compounds that modulate inflammatory pathways. Research has indicated that certain pyrazole derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines . This application is particularly relevant for chronic inflammatory conditions.

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in synthesizing advanced materials. For instance, it can serve as a precursor in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its electron-donating properties .

Catalysis

Compounds containing pyrazole moieties have been investigated for their catalytic properties in various chemical reactions, including cross-coupling reactions and oxidation processes. The ability to modify the nitrogen-containing heterocycle enhances their reactivity and selectivity .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study conducted by researchers at a leading university synthesized various pyrazole derivatives, including this compound, and tested their cytotoxicity against breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of several pyrazole derivatives was assessed against Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited promising results, leading to further exploration into its mechanism of action against biofilm formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares core structural motifs with several derivatives synthesized via Ugi reactions, Vilsmeier–Haack formylation, or reductive amination. Key analogs include:

Table 1: Structural Comparison of Pyridine-Pyrazole Derivatives

Key Observations :

- Functional Group Diversity: Carbamoyl and amino acid ester substituents (e.g., 2a, 2h) introduce hydrogen-bonding capabilities, which may influence receptor binding .

Key Observations :

Key Observations :

- Antimicrobial Potency : Pyrazole-benzimidazole hybrids exhibit broad-spectrum activity, with MIC values comparable to standard antibiotics .

Preparation Methods

Synthesis of the Pyrazolyl Intermediate

The core of the compound, the pyrazol-3-yl methyl alcohol, can be synthesized via reduction of methyl pyrazole-4-carboxylate derivatives. A well-documented method involves:

- Starting Material: Methyl 1H-pyrazole-4-carboxylate

- Reagent: Lithium aluminium hydride (LiAlH₄)

- Solvent: Tetrahydrofuran (THF)

- Conditions: The ester is dissolved in THF, cooled to 0°C, and LiAlH₄ is added portion-wise. The mixture is stirred at room temperature for approximately 4 hours, then quenched, filtered, and concentrated to yield pyrazol-4-ylmethanol with a typical yield of around 75.78%.

This reduction converts the ester into the corresponding primary alcohol, providing a versatile intermediate for subsequent functionalization.

Methyl 1H-pyrazole-4-carboxylate + LiAlH₄ → (1H-pyrazol-4-yl)methanol

Synthesis of the 2-Pyridyl Derivative with Dimethylamino Substituent

The pyridinyl portion, bearing the dimethylamino group at the 4-position, is synthesized via multi-step pathways involving:

- Preparation of 2-pyridyl intermediates: Using halogenation or nitration followed by substitution reactions to introduce the amino group.

- Introduction of the Dimethylamino group: Typically achieved through nucleophilic substitution or reductive amination, starting from appropriately functionalized pyridine derivatives.

One efficient route involves:

- Step 1: Nucleophilic substitution of a 2-chloropyridine with dimethylamine to install the dimethylamino group.

- Step 2: Functionalization at the 2-position with suitable leaving groups to facilitate subsequent coupling.

Note: Patent literature indicates that pyridin-2-yl-methylamine derivatives can be synthesized via condensation of pyridine derivatives with formaldehyde or via direct amination techniques, ensuring high regioselectivity and yield.

Coupling of Pyrazolyl and Pyridinyl Units

The key step involves linking the pyrazolyl methyl alcohol with the pyridinyl moiety:

- Method: Nucleophilic substitution or coupling reactions facilitated by activating groups.

- Reagents: Use of coupling agents such as carbodiimides (e.g., EDC or DCC) to form amide bonds or other suitable linkers.

- Conditions: Typically carried out in inert solvents like dichloromethane or dimethylformamide (DMF) at ambient or slightly elevated temperatures.

Alternatively, the pyrazolyl methyl alcohol can be converted into a more reactive intermediate, such as an aldehyde or acid chloride, to facilitate coupling with the pyridinyl derivative.

Data Table Summarizing the Preparation Methods

Research Findings and Notes

- The reduction of methyl pyrazole-4-carboxylate with LiAlH₄ is a robust and high-yielding method for producing the key pyrazolyl methyl alcohol intermediate.

- The synthesis of the pyridinyl moiety with a dimethylamino group can be optimized via nucleophilic substitution on halogenated pyridines, offering regioselectivity.

- Coupling strategies employing carbodiimide reagents are effective for linking the two heterocyclic units, with conditions tailored to prevent side reactions.

- The overall synthetic route's efficiency depends on the purity of intermediates and the choice of solvents and reagents, with yields typically ranging from 7% to 18% for multi-step sequences, as reported in recent literature.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol?

- Methodology : A typical route involves cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes, followed by functionalization. For example, Vilsmeier–Haack formylation (using DMF-POCl₃) can introduce formyl groups to pyrazole intermediates, which are subsequently reduced to methanol derivatives using NaBH₄ or LiAlH₄.

- Key Considerations : Reaction temperature (0–80°C) and solvent choice (ethanol, dioxane) significantly impact yield. Monitoring via thin-layer chromatography (TLC) is recommended to track intermediate formation.

Q. How is structural characterization of this compound performed?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the pyridine and pyrazole rings (e.g., dimethylamino at δ 2.8–3.2 ppm; pyrazole C-3 methanol at δ 4.5–5.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular mass (e.g., [M+H]⁺ expected ~290–300 m/z) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and dihedral distortions .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial Screening : Pyrazole derivatives exhibit MIC values ranging from 62.5–125 µg/mL against Candida albicans and E. coli via agar dilution assays. Activity correlates with electron-withdrawing substituents on the pyridine ring.

- Anticancer Potential : Analogous compounds show IC₅₀ values of ~20–70 µM against MCF-7 breast cancer cells in MTT assays, suggesting apoptosis induction via mitochondrial pathways.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Variables :

- Catalysts : Stannous chloride (SnCl₂) enhances nitro-group reductions (e.g., 95% ethanol, 16-hour reflux).

- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol-water) isolates high-purity product (>95%).

Q. How do researchers reconcile contradictory bioactivity data across structurally similar derivatives?

- Case Study : While some pyrazole-methanol derivatives show strong antifungal activity (MIC = 62.5 µg/mL), others exhibit weak effects (>125 µg/mL). This discrepancy may arise from substituent electronic effects (e.g., nitro groups enhance activity via membrane disruption).

- Approach : Comparative molecular docking (e.g., with C. albicans CYP51) identifies binding affinity variations. Free-energy calculations (MM-PBSA) quantify substituent contributions.

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methods :

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with kinases or microbial enzymes (e.g., binding energy < −7 kcal/mol indicates high affinity).

- ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.